Phosphorsäure, Cadmiumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

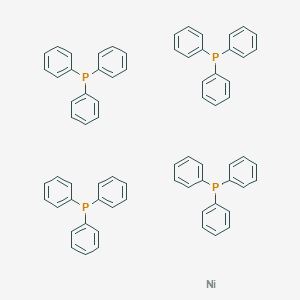

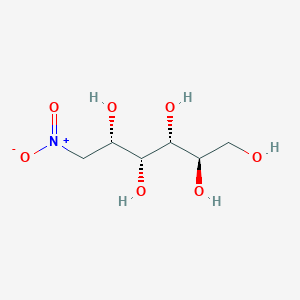

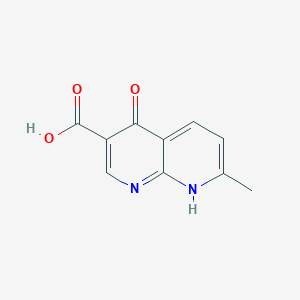

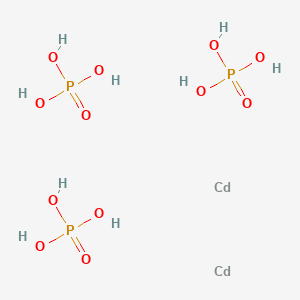

Phosphoric acid, cadmium salt, also known as Phosphoric acid, cadmium salt, is a useful research compound. Its molecular formula is Cd3(PO4)2 and its molecular weight is 518.81 g/mol. The purity is usually 95%.

The exact mass of the compound Phosphoric acid, cadmium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphoric acid, cadmium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphoric acid, cadmium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entfernung von Cadmium aus industrieller Phosphorsäure

Cadmiumsalz der Phosphorsäure spielt eine wichtige Rolle bei der Entfernung von Schwermetallionen, insbesondere aus dem Medium der Phosphorsäure . Biokohle, die aus Abfallbiomasse wie Bananenstaude gewonnen wird, wird als kostengünstiges und ungiftiges Material für diesen Zweck verwendet . Die Adsorptionseffizienz der Biokohle in Bezug auf die Cadmium-Entfernung aus industrieller Phosphorsäure wurde bewertet und als vielversprechend befunden .

Reinigung von Phosphorsäure

Cadmiumsalz wird zur Reinigung von Phosphorsäure verwendet. Kommerzielle Harze mit Sulfonsäure-, Aminophosphonsäure- oder Phosphonsäure/Sulfonsäure-reaktiven Gruppen wurden zur Entfernung von Eisen und Cadmium aus Phosphorsäurelösungen getestet . Das Sulfonsäure-basierte Harz ist selektiver für Cd, insbesondere bei hoher Phosphorsäurekonzentration und geringer Sorptionsdosis .

Landwirtschaft und Düngemittelproduktion

Phosphorsäure, die oft Cadmium enthält, wird häufig bei der Produktion von Düngemitteln verwendet . Das Vorhandensein von Cadmium in der Phosphorsäure, die für die Düngemittelproduktion verwendet wird, kann aufgrund seiner potenziellen Umweltauswirkungen ein Problem darstellen.

Lebensmittelindustrie

Phosphorsäure wird als Zusatzstoff in der Lebensmittelindustrie verwendet . Das Vorhandensein von Cadmium in der Phosphorsäure, die in Lebensmittelanwendungen verwendet wird, muss jedoch aufgrund potenzieller Gesundheitsrisiken sorgfältig kontrolliert werden.

Wasseraufbereitung

Phosphorsäure wird in Wasseraufbereitungsprozessen verwendet . Das Vorhandensein von Cadmium in der Phosphorsäure, die zur Wasseraufbereitung verwendet wird, kann die Wirksamkeit des Aufbereitungsprozesses und die Qualität des behandelten Wassers beeinflussen.

Tierfutterzusätze

Phosphorsäure wird auch in Tierfutterzusätzen verwendet . Der Cadmiumgehalt in der Phosphorsäure, die für diesen Zweck verwendet wird, muss sorgfältig kontrolliert werden, um die Gesundheit und Sicherheit der Tiere zu gewährleisten.

Wirkmechanismus

Target of Action

Phosphoric acid, cadmium salt, also known as cadmium;phosphoric acid, primarily targets divalent cations such as Fe++, Cu++, Ca++, and Mg++ . It is used in the removal of iron and cadmium from phosphoric acid solutions .

Mode of Action

The compound interacts with its targets by binding to them. The sulfonic-based resin (MTC1600H) is more selective for Cd (against Fe), especially at high phosphoric acid concentration and low sorbent dosage . This interaction leads to changes in the concentration of these cations in the solution.

Biochemical Pathways

The affected biochemical pathways primarily involve the transport and distribution of divalent cations. The compound’s action disrupts the balance of these cations, leading to changes in their concentrations . The downstream effects of this disruption can vary depending on the specific cation involved and the environmental context.

Pharmacokinetics

It is known that the compound can be absorbed and distributed widely in the body as phosphate . The compound’s impact on bioavailability is likely related to its ability to bind and sequester divalent cations .

Result of Action

The primary result of the compound’s action is the removal of iron and cadmium from phosphoric acid solutions . This can lead to changes in the concentrations of these metals in the solution, which can have various downstream effects depending on the specific context.

Action Environment

The action of phosphoric acid, cadmium salt can be influenced by various environmental factors. For example, the compound’s action is more effective at high phosphoric acid concentrations and low sorbent dosages . Additionally, the compound’s efficacy and stability can be affected by the presence of other substances in the environment, such as other divalent cations .

Eigenschaften

IUPAC Name |

cadmium;phosphoric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIEZXPVDTBSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Cd].[Cd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2H9O12P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930124 |

Source

|

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13847-17-1 |

Source

|

| Record name | Phosphoric acid, cadmium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The abstract mentions cadmium being a concern in the phosphate fertilizer industry. Why is cadmium found in phosphoric acid, and what makes it an environmental concern?

A1: Cadmium is often found as a natural contaminant in phosphate rock, the primary source material for phosphoric acid production []. During the production process, cadmium can leach into the phosphoric acid. This is problematic because:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.